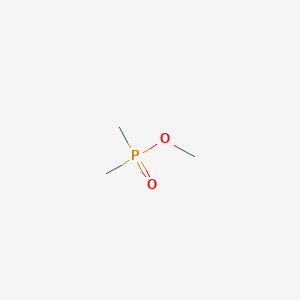
Phosphinic acid, dimethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, dimethyl-, methyl ester is an organophosphorus compound with the chemical formula C3H9O2P . It is a colorless liquid that is soluble in organic solvents but not in water. This compound is of significant interest due to its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, dimethyl-, methyl ester can be synthesized through several methods. One common method involves the esterification of phosphinic acid with methanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, dimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives under specific conditions.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by acids or bases.
Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or molecular iodine.
Substitution: Various nucleophiles can be used to replace the ester group under mild conditions.
Major Products Formed
Hydrolysis: Phosphinic acid and methanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Depending on the nucleophile used, different substituted phosphinic acid derivatives can be formed.
Scientific Research Applications
Phosphinic acid, dimethyl-, methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phosphinic acid, dimethyl-, methyl ester exerts its effects involves its ability to interact with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by mimicking the transition state of enzyme-catalyzed reactions. This interaction disrupts the normal function of the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Phosphinic acid, dimethyl-, methyl ester can be compared with other similar compounds such as:
Phosphonic acid, dimethyl ester: Similar in structure but differs in its oxidation state and reactivity.
Phosphinic acid, methyl-, butyl ester: Similar ester but with a different alkyl group, affecting its solubility and reactivity.
Phosphonic acid, methyl-, dipentyl ester: Another related compound with different alkyl groups, influencing its physical and chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial processes.
Properties
CAS No. |
14337-77-0 |
|---|---|
Molecular Formula |
C3H9O2P |
Molecular Weight |
108.08 g/mol |
IUPAC Name |
dimethylphosphoryloxymethane |
InChI |
InChI=1S/C3H9O2P/c1-5-6(2,3)4/h1-3H3 |
InChI Key |
HAXBLJDZJKJLHZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine](/img/structure/B14699348.png)
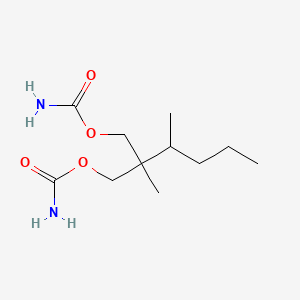

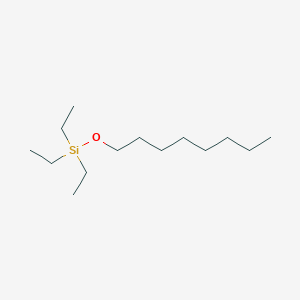
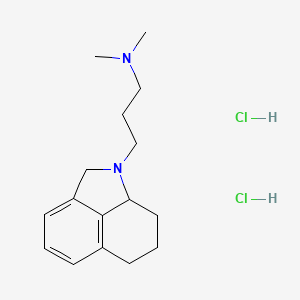
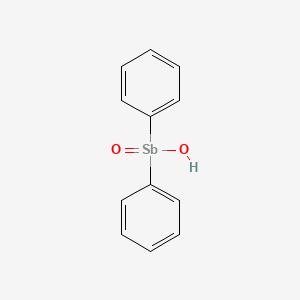
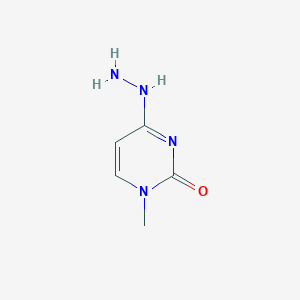
![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
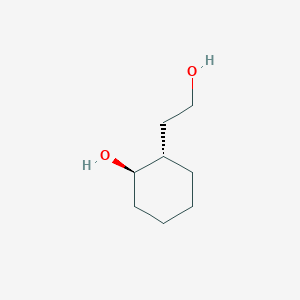
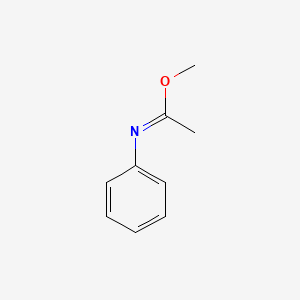
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)


